molecular formula C17H22SeSi B14570022 Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane CAS No. 61634-66-0

Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane

Cat. No.: B14570022
CAS No.: 61634-66-0
M. Wt: 333.4 g/mol
InChI Key: SUJPRFUPLLMGBU-UHFFFAOYSA-N
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Description

Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted ethyl group, which is further bonded to a phenylselanyl group

Properties

CAS No.

61634-66-0

Molecular Formula

C17H22SeSi

Molecular Weight

333.4 g/mol

IUPAC Name

trimethyl-(1-phenyl-1-phenylselanylethyl)silane

InChI

InChI=1S/C17H22SeSi/c1-17(19(2,3)4,15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

SUJPRFUPLLMGBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)([Si](C)(C)C)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane typically involves the reaction of phenylselanyl chloride with a suitable organosilicon reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential as a selenium donor in biological systems.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and selenium centers. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with electrophilic or nucleophilic species, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but lacks the phenylselanyl group.

    Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different substituents.

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